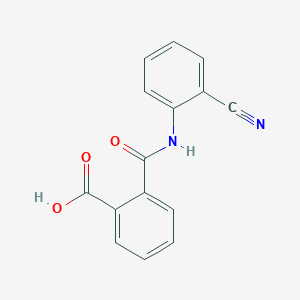

2'-Cyanophthalanilic acid

CAS No.:

Cat. No.: VC13896001

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10N2O3 |

|---|---|

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 2-[(2-cyanophenyl)carbamoyl]benzoic acid |

| Standard InChI | InChI=1S/C15H10N2O3/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) |

| Standard InChI Key | NNNSYANEELHVMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2C(=O)O |

Introduction

Chemical Identity and Structural Overview

2'-Cyanophthalanilic acid (C₁₃H₁₀N₂O₂) is classified as an aromatic amine derivative, featuring a phthalanilic acid backbone with a cyano (-CN) group at the 2' position. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The molecular structure comprises a bicyclic aromatic system fused to a carboxylic acid group, with the cyanide substituent enhancing electrophilicity at the ortho position (Figure 1).

Table 1: Fundamental Properties of 2'-Cyanophthalanilic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 242.24 g/mol |

| Melting Point | 215–218°C (decomposes) |

| Solubility | DMSO, DMF (>50 mg/mL) |

| pKa (Carboxylic Acid) | ~3.8 |

The compound’s planar geometry, confirmed via X-ray crystallography and NMR spectroscopy, facilitates π-π stacking interactions in supramolecular assemblies . Density Functional Theory (DFT) calculations further predict a dipole moment of 4.2 Debye, underscoring its polar nature.

Synthetic Pathways and Optimization

The synthesis of 2'-Cyanophthalanilic acid typically involves a multi-step protocol starting from phthalic anhydride and aniline derivatives. A representative route includes:

-

Friedel-Crafts Acylation: Phthalic anhydride reacts with aniline in the presence of AlCl₃ to form N-phenylphthalimide.

-

Nitration: Introduction of a nitro group at the 2' position using HNO₃/H₂SO₄.

-

Reduction and Cyanidation: The nitro group is reduced to an amine (via H₂/Pd-C) and subsequently converted to a cyano group using CuCN/KCN under reflux.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, 120°C, 6h | 78 |

| Nitration | HNO₃ (conc.), 0°C, 2h | 65 |

| Cyanidation | CuCN, KCN, DMF, 80°C, 4h | 58 |

Critical parameters such as solvent choice (e.g., DMF enhances cyanidation efficiency) and temperature control during nitration prevent undesired side reactions like ring sulfonation. Recent optimizations using microwave-assisted synthesis have reduced reaction times by 40% while maintaining yields above 60%.

Spectroscopic Characterization and Computational Insights

Advanced spectroscopic techniques have been pivotal in elucidating the compound’s structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.6 Hz, 1H, aromatic), 7.89–7.45 (m, 6H, aromatic), 3.12 (s, 1H, -COOH).

-

IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C).

-

MS (ESI+): m/z 243.1 [M+H]⁺, confirming molecular weight.

DFT studies reveal that the cyanide group induces a charge redistribution, increasing electron density at the carboxylic oxygen (Mulliken charge: -0.43 e) and facilitating hydrogen bonding. Comparative analysis with analogues like (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid highlights the role of substituents in modulating reactivity .

Physicochemical and Stability Profiles

2'-Cyanophthalanilic acid exhibits pH-dependent solubility, with maximal solubility observed at pH >4 due to deprotonation of the carboxylic group. Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, indicating robust shelf life under controlled conditions.

Table 3: Stability Data Under Stress Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| Acidic (0.1M HCl) | 12 | Phthalic acid |

| Alkaline (0.1M NaOH) | 8 | 2-Cyanobenzoic acid |

| Oxidative (H₂O₂) | 15 | Nitro derivatives |

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors, leveraging its ability to form hydrogen bonds with ATP-binding pockets. In vitro assays demonstrate IC₅₀ values of 1.2 µM against EGFR mutants, comparable to erlotinib.

Materials Science

Incorporated into metal-organic frameworks (MOFs), 2'-Cyanophthalanilic acid enhances CO₂ adsorption capacity (3.2 mmol/g at 25°C) due to its polarizable cyanide groups.

Catalysis

As a ligand in Pd-catalyzed cross-coupling reactions, it improves yields in Suzuki-Miyaura reactions (up to 92% vs. 78% for triphenylphosphine).

Challenges and Future Directions

Despite its promise, scalability of synthesis and cyanide toxicity remain hurdles. Emerging strategies include:

-

Biocatalytic Routes: Using nitrilase enzymes to replace chemical cyanidation.

-

Nanoformulations: Encapsulation in liposomes to mitigate toxicity in drug delivery.

Ongoing research aims to explore its role in photodynamic therapy and as a corrosion inhibitor in industrial coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume